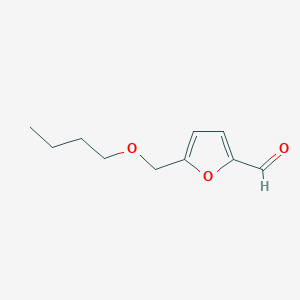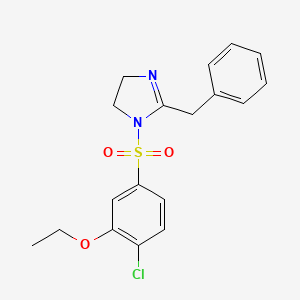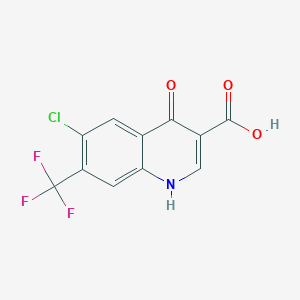
5-(Butoxymethyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Butoxymethyl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . It is a furan derivative, characterized by the presence of a butoxymethyl group attached to the furan ring at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butoxymethyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 5-hydroxymethylfurfural with butyl bromide in the presence of a base, such as potassium carbonate, to form the butoxymethyl derivative . The reaction is typically carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(Butoxymethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The butoxymethyl group can undergo nucleophilic substitution reactions, where the butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(Butoxymethyl)furan-2-carboxylic acid.
Reduction: 5-(Butoxymethyl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Butoxymethyl)furan-2-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving furan derivatives.
Medicinal Chemistry: Research into its potential therapeutic applications, including its role as a building block for drug development.
Mechanism of Action
The mechanism of action of 5-(Butoxymethyl)furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function . Additionally, the furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(Methoxymethyl)furan-2-carbaldehyde: Similar structure but with a methoxymethyl group instead of a butoxymethyl group.
5-(Ethoxymethyl)furan-2-carbaldehyde: Contains an ethoxymethyl group instead of a butoxymethyl group.
5-Hydroxymethylfurfural: Lacks the butoxymethyl group and has a hydroxymethyl group instead.
Uniqueness
5-(Butoxymethyl)furan-2-carbaldehyde is unique due to the presence of the butoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and influences its reactivity in various chemical reactions .
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-(butoxymethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H14O3/c1-2-3-6-12-8-10-5-4-9(7-11)13-10/h4-5,7H,2-3,6,8H2,1H3 |
InChI Key |
NWUVZQXXWCYUHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1=CC=C(O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1-Chloroethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B12121431.png)

![Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester](/img/structure/B12121444.png)

![1-(Furan-2-ylmethyl)-1-[(5-methylfuran-2-yl)methyl]-3-phenylurea](/img/structure/B12121457.png)


![5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B12121476.png)
![4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one](/img/structure/B12121479.png)


![methyl (2Z)-[3-(4-methoxybenzyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate](/img/structure/B12121491.png)


